SR-31747
Description
Historical Context and Research Trajectory
The research into SR-31747 emerged within the broader investigation of sigma receptors, which were initially proposed as a subtype of opioid receptors but were later identified as distinct non-opioid receptors involved in diverse intracellular signaling pathways researchgate.net. This compound, also known as SR31747A or EMR 801, was defined as a sigma ligand nih.govontosight.ai. Early research characterized this compound as a novel immunosuppressive agent capable of blocking the proliferation of human and mouse lymphocytes medchemexpress.comnih.gov. Studies in the mid-1990s demonstrated its ability to inhibit cell proliferation in Saccharomyces cerevisiae by targeting a steroid isomerase encoded by the ERG2 gene researchgate.netnih.gov. This finding in yeast suggested a potential mechanism for its antiproliferative effects in other systems researchgate.netaacrjournals.org. Concurrently, research identified SR-31747A-binding proteins in mammalian cells, including SRBP-1 (which is homologous to the sigma-1 receptor), sigma-2 receptors, HSI (human sterol isomerase), and SRBP-2 nih.govaacrjournals.org. The identification of these binding partners helped shape the research trajectory, focusing investigations on the roles of sigma receptors and sterol isomerase in mediating the compound's effects nih.govaacrjournals.org. The research trajectory has included exploring its immunomodulatory properties, such as modulating cytokine production, and its antiproliferative activities against tumor cell lines nih.govfrontiersin.org. While initially explored for various conditions, including autoimmune disorders and certain cancers, its development status has seen changes over time, with some indications being discontinued (B1498344) in research springer.com.
Overview of Primary Research Areas for this compound
Primary research areas for this compound have centered on its interactions with sigma receptors and its biological consequences, particularly its immunosuppressive and antiproliferative effects.
Sigma Receptor Interactions: A significant area of research has focused on this compound's binding to sigma-1 (σ1) and sigma-2 (σ2) receptors nih.govontosight.ai. This compound has been characterized as an inverse agonist of the sigma-1 receptor, meaning it binds to the receptor and reduces its baseline activity ontosight.ai. The sigma-1 receptor is known to play roles in modulating intracellular calcium levels, neurotransmitter release, and neuroprotection, making its interaction with ligands like this compound a key research focus ontosight.ai. Studies have investigated the binding affinity of this compound for these receptors and how these interactions translate into cellular and physiological effects nih.gov.
Immunomodulatory Properties: Research has extensively explored this compound's effects on the immune system. It has been shown to block the proliferation of lymphocytes and modulate the production of pro- and anti-inflammatory cytokines nih.govfrontiersin.org. Studies in animal models have demonstrated its ability to protect against inflammatory conditions nih.gov. For instance, this compound has been shown to influence interleukin-10 and tumor necrosis factor-alpha production frontiersin.org.
Antiproliferative Activity: Another major research area is the compound's ability to inhibit cell proliferation. Initial findings in yeast highlighting the inhibition of sterol isomerase provided an early mechanistic insight researchgate.netnih.gov. Subsequent research extended to mammalian systems, demonstrating antiproliferative effects against various tumor cell lines in vitro and in vivo nih.govaacrjournals.org. Studies have aimed to understand the mechanisms underlying this activity, including the potential involvement of its binding proteins like HSI and SRBP-2, in addition to sigma receptors aacrjournals.org.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34ClN.ClH/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20;/h9-10,15-16,18,20-21H,2-8,11-14,17H2,1H3;1H/b10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHPCMBPASXYGP-KVVVOXFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C\C1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132173-07-0 | |
| Record name | SR 31747 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132173070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arylacenamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SR-31747 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K6U3I1UR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Targets and Receptor Interactions of Sr 31747
Sigma Receptor System Interactions
SR-31747 is known to interact with sigma receptors, a class of non-opioid receptors found in the central nervous system and peripheral tissues, including immune cells. aai.orgresearchgate.netnih.gov The sigma receptor system is classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes. researchgate.net this compound has been identified as a ligand for the sigma-1 receptor (SRBP-1). ontosight.aipatsnap.comdrugbank.com
Sigma-1 Receptor (SRBP-1) Modulation
The sigma-1 receptor (SRBP-1), encoded by the SIGMAR1 gene, is a unique transmembrane protein primarily located at the endoplasmic reticulum (ER), particularly enriched at the ER-mitochondria associated membranes (MAMs). mdpi.comuniprot.orgfrontiersin.orgaginganddisease.orgfrontiersin.orgwikipedia.org Unlike traditional receptors, SRBP-1 functions as a molecular chaperone and scaffolding protein, modulating the activity of various client proteins. mdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov
Pharmacological Classification as an Inverse Agonist
This compound is pharmacologically classified as an inverse agonist of the sigma-1 receptor. ontosight.ai This means that this compound binds to the sigma-1 receptor and reduces its basal constitutive activity, producing an effect opposite to that of an agonist. ontosight.ai While the precise biochemical and molecular mechanisms distinguishing sigma-1 agonists and inverse agonists are still being established, the concept of modulating the receptor's baseline activity is central to the inverse agonist classification. frontiersin.org
Structural and Functional Relationship with Sigma-1 Receptor (SRBP-1)
The sigma-1 receptor is a 223 amino acid protein with a single transmembrane domain. mdpi.comwikipedia.orgfrontiersin.org Despite its presence in mammals, it shares no significant sequence homology with other mammalian proteins. wikipedia.orgfrontiersin.orgnih.gov However, it exhibits homology with a fungal C8-C7 sterol isomerase, an enzyme involved in sterol synthesis. researchgate.netwikipedia.orgnih.gov Although SRBP-1 shares structural similarity with this isomerase, it does not possess sterol isomerase enzymatic activity. researchgate.netmdpi.comnih.gov The structural basis for sigma-1 receptor ligand recognition has been investigated, including the identification of a ligand-binding site. mdpi.comgenecards.org
This compound is a ligand that binds to SRBP-1. ontosight.aipatsnap.comdrugbank.com Its interaction with the receptor influences the receptor's function as a modulator of various cellular processes. ontosight.ai The binding of ligands like this compound can stabilize the oligomeric states of the purified sigma-1 receptor. nih.govresearchgate.net
Influence on Intracellular Calcium Homeostasis
The sigma-1 receptor plays a significant role in regulating intracellular calcium homeostasis. mdpi.comuniprot.orgfrontiersin.orgnih.gov It modulates calcium signaling, particularly the calcium efflux from the endoplasmic reticulum. uniprot.orgnih.gov SRBP-1 interacts with proteins involved in calcium handling, such as the inositol (B14025) 1,4,5-trisphosphate (IP3) receptors located on the ER membrane. uniprot.orgnih.gov SRBP-1 agonists have been shown to potentiate calcium release through IP3 receptors by causing the dissociation and translocation of SRBP-1 and associated proteins from these receptors. nih.gov As an inverse agonist, this compound would be expected to have the opposite effect, potentially influencing calcium dynamics by reducing the baseline activity of SRBP-1's modulation of calcium channels and transporters. ontosight.ai
Role as a Chaperone and Scaffolding Protein at ER-Mitochondria Associated Membranes (MAMs)
The sigma-1 receptor is significantly enriched at the ER-mitochondria associated membranes (MAMs). mdpi.comaginganddisease.orgfrontiersin.orgnih.govnih.gov MAMs are specialized regions of the ER that are in close proximity to mitochondria, serving as crucial hubs for inter-organelle communication and the coordination of various cellular processes, including calcium signaling, lipid metabolism, and protein folding. mdpi.comaginganddisease.orgnih.gov
SRBP-1 functions as a molecular chaperone and scaffolding protein at MAMs. mdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov In its chaperone role, SRBP-1 can help stabilize the native conformation of client proteins, particularly under stress conditions. mdpi.com As a scaffolding protein, it facilitates the interaction and coordination of various proteins at the MAMs. frontiersin.org For instance, SRBP-1 interacts with IRE1, a UPR transducer, at MAMs to enhance ER-to-mitochondria survival pathways. aginganddisease.org The presence of SRBP-1 at MAMs is critical for maintaining neuronal function and health. mdpi.com this compound, by modulating SRBP-1 activity, can influence these processes occurring at the MAMs. ontosight.ai
Implications of Sigma-1 Receptor Oligomerization for this compound Activity
The sigma-1 receptor exists in different oligomeric states, including dimers, trimers, tetramers, and higher-order oligomers. frontiersin.orgresearchgate.net The oligomerization state of SRBP-1 is proposed to be a readout of differential ligand activity. frontiersin.org Changes in the oligomeric structure may correspond with varying responses to sigma-1 ligands. frontiersin.orgresearchgate.net
Studies have shown that purified sigma-1 receptor binds small molecule ligands, such as this compound, only in an oligomeric state, not as a monomer. researchgate.net This suggests that the functional binding site for ligands is formed by the interaction of multiple SRBP-1 protomers. researchgate.net The GXXXG motif within the transmembrane region of SRBP-1 is implicated in its oligomerization. researchgate.net Disrupting mutations in this motif can shift the equilibrium towards smaller oligomeric states and reduce ligand binding. researchgate.net Therefore, the activity of this compound as an inverse agonist is likely dependent on its ability to interact with and potentially influence the oligomeric state of the sigma-1 receptor, thereby modulating the function of the oligomeric complex. frontiersin.orgresearchgate.net
Sigma-2 Receptor (TMEM97) Binding and Associated Effects
The sigma-2 receptor (σ2R) has recently been identified as the transmembrane protein 97 (TMEM97). frontiersin.orgfrontiersin.orgwikidoc.org This protein is an integral membrane protein primarily located in the endoplasmic reticulum and is implicated in cellular cholesterol homeostasis. frontiersin.orgfrontiersin.orgiiab.me
Binding Characteristics to Sigma-2 Receptor
This compound binds to the sigma-2 receptor (TMEM97). cancer.govmedchemexpress.com Studies have shown that σ2 receptor ligands, including those structurally related to this compound, exhibit binding affinities in the nanomolar to micromolar range. medchemexpress.comacs.org The binding site characteristics of the sigma-2 receptor are still being elucidated, but proposed models suggest the involvement of hydrophobic pockets and potential electrostatic interactions. iiab.me
Implications for Cellular Cholesterol Homeostasis
TMEM97, the sigma-2 receptor, is involved in the regulation of cellular cholesterol homeostasis. frontiersin.orgfrontiersin.orgiiab.me Dysregulation of cholesterol biosynthesis and uptake, as well as cellular lipid accumulation, has been linked to endoplasmic reticulum stress. frontiersin.org While the precise mechanisms by which this compound's binding to TMEM97 impacts cholesterol homeostasis are still under investigation, the known role of TMEM97 in this process suggests a potential link. frontiersin.orgiiab.me
Influence on Transcription Factors (e.g., NFAT, NF-κB)
Research indicates that sigma-2 receptor agonists can influence the activation of transcription factors such as Nuclear Factor of Activated T cells (NFAT) and Nuclear Factor-kappa B (NF-κB). researchgate.netnih.gov Studies using σ2 agonists have demonstrated an inhibitory effect on transcriptional activation mediated by both NF-κB and NFAT in T cells. researchgate.netnih.gov This suggests a potential mechanism by which this compound, as a sigma ligand, could modulate gene expression regulated by these transcription factors. researchgate.netnih.gov
Sterol Isomerase Inhibition
This compound has been shown to inhibit sterol isomerase activity. researchgate.netnih.govresearchgate.net This inhibition plays a significant role in its biological effects, particularly its impact on cell proliferation. researchgate.netnih.gov
Human Sterol Isomerase (HSI/Emopamil-Binding Protein, EBP) as a Key Mammalian Target
Human sterol isomerase (HSI), also known as Emopamil-Binding Protein (EBP), is a key mammalian target of this compound. cancer.govnih.govnih.govgoogle.com HSI is an integral membrane protein of the endoplasmic reticulum and is involved in the cholesterol biosynthesis pathway. nih.govgoogle.comaacrjournals.org HSI is considered the human counterpart to the yeast ERG2 gene product, which is also inhibited by this compound. nih.govaacrjournals.org
Inhibition of Δ8-Δ7-Sterol Isomerase Activity
This compound inhibits the activity of Δ8-Δ7-sterol isomerase. researchgate.netnih.govgoogle.comthebiogrid.orgmedkoo.com This enzyme catalyzes the conversion of Δ8-sterols, such as zymosterol (B116435) and Δ8-cholestenol, to their corresponding Δ7-isomers in the cholesterol biosynthesis pathway. google.comaacrjournals.org Inhibition of this enzymatic step by this compound leads to the accumulation of aberrant sterols, such as Δ8-cholesterol isomers, at the expense of cholesterol. researchgate.netnih.gov This accumulation of unusual sterols and depletion of cholesterol are consistent with the role of Emopamil-Binding Protein as a sterol isomerase in mammalian cells and the inhibitory action of this compound on this enzyme. researchgate.netnih.gov Overexpression of sterol isomerase has been shown to confer resistance to the antiproliferative effects of this compound in cell lines, further supporting this enzyme as a primary target. researchgate.netnih.gov
Table 1: Key Molecular Targets of this compound
| Target | Synonyms/Related Proteins | Location | Primary Function | This compound Interaction |
| Sigma-2 Receptor | TMEM97, MAC30 | Endoplasmic Reticulum | Cellular cholesterol homeostasis, Cell growth regulation | Ligand binding |
| Human Sterol Isomerase | HSI, Emopamil-Binding Protein (EBP) | Endoplasmic Reticulum | Δ8-Δ7-Sterol Isomerase activity in cholesterol biosynthesis | Inhibition of enzymatic activity |
| Sigma-1 Receptor | SRBP1, SIGMAR1 | Endoplasmic Reticulum, Nuclear Envelope | Chaperone activity, Modulation of protein interactions | Ligand binding (high affinity reported) nih.govnih.govresearchgate.net |
Table 2: Effects of this compound on Sterol Metabolism
| Effect Observed | Mechanism | Consequence | Reference |
| Inhibition of Δ8-Δ7-Sterol Isomerase Activity | Binding to and inhibiting HSI/EBP | Blockage of cholesterol biosynthesis at this step | researchgate.netnih.gov |
| Accumulation of Δ8-cholesterol isomers | Consequence of Δ8-Δ7-Sterol Isomerase inhibition | Altered cellular sterol composition | researchgate.netnih.gov |
| Depletion of Cholesterol | Consequence of Δ8-Δ7-Sterol Isomerase inhibition | Reduced levels of end-product cholesterol | researchgate.netnih.gov |
| Reversal of Antiproliferative Effect by Cholesterol | Supplementation bypasses the inhibited pathway | Indicates cholesterol depletion contributes to effect | nih.gov |
Accumulation of Aberrant Sterols in Treated Cells
Treatment with this compound leads to the accumulation of aberrant sterols within cells. These accumulated sterols are the same as those observed in mutants deficient in delta 8- delta 7-sterol isomerase. researchgate.netnih.govresearchgate.netresearchgate.net This phenomenon indicates that this compound interferes with the sterol biosynthesis pathway. nih.govresearchgate.net Specifically, the inhibition of cholesterol biosynthesis at a point upstream of sterol Δ⁷-reductase by this compound can result in the suppression of cell proliferation and induce cell cycle arrest, particularly in the G2/M phase. researchgate.net
Competitive Binding Profiles with Related Ligands (e.g., Tamoxifen, Emopamil)
This compound demonstrates high-affinity binding to recombinant mammalian sterol isomerase, with a reported dissociation constant (Kd) of 1 nM. researchgate.net Competitive binding studies have revealed that Tamoxifen is a potent inhibitor of the binding of 3H-SR31747A to HSI. aacrjournals.org HSI was initially characterized by its high-affinity binding to Emopamil. aacrjournals.org SRBP-2, another protein that binds SR31747A with high nanomolar affinity, exhibits binding properties similar to HSI, including a high affinity for 3H-Tamoxifen (2 nM). aacrjournals.org Emopamil itself is also known as a high-affinity ligand for human sterol isomerase. wikipedia.org
Identification and Characterization of SRBP-2 as an Additional Binding Protein
SRBP-2 has been identified and characterized as a novel protein that binds SR31747A. nih.govaacrjournals.orgresearchgate.net This protein shares a 43% sequence identity with HSI and binds SR31747A with high nanomolar affinity. aacrjournals.org Based on its binding profile, SRBP-2 is distinct from the sigma-2 receptor. aacrjournals.org Although homologous to HSI, the specific function of SRBP-2 remains unknown. nih.gov Notably, the expression levels of SRBP-2 can be higher than those of HSI and SRBP-1 in certain cancer cell lines. aacrjournals.org
Insights from Yeast Models (Saccharomyces cerevisiae ERG2 Gene Product)
The yeast Saccharomyces cerevisiae has served as a valuable model organism for studying the mechanism underlying the antiproliferative effects of this compound. nih.gov In yeast, SR31747A inhibits the activity of the ERG2 gene product, which is the delta8-delta7 sterol isomerase involved in the biosynthesis of ergosterol (B1671047). nih.govresearchgate.netnih.govresearchgate.netresearchgate.net The ERG2 gene product has been identified as the specific molecular target responsible for mediating the antiproliferative effects of SR 31747A in yeast. researchgate.net
Inhibition of Fungal C8-C7 Sterol Isomerase Activity
SR 31747 has been shown to inhibit sterol isomerase activity in in vitro assays. researchgate.netnih.govresearchgate.net The purified amino acid sequence of the binding site for 3H-SR31747A in yeast was found to be a nuclear membrane protein related to fungal C8-C7 sterol isomerase, encoded by the ERG2 gene. researchgate.netresearchgate.netnih.gov
Genetic Overexpression of ERG2 and its Impact on this compound Resistance
Genetic overexpression of the ERG2 gene, which encodes sterol isomerase, has been shown to confer enhanced resistance to this compound in yeast. researchgate.netnih.govresearchgate.net
Involvement of SUR4 and FEN1 Gene Products in Proliferation Arrest Mediated by Ergosterol Depletion
Disruption of the ERG2 gene is lethal to yeast when grown in the absence of exogenous ergosterol. However, SR-resistant mutants lacking either the SUR4 or the FEN1 gene product are exceptions to this lethality. researchgate.netnih.govresearchgate.netsciencegate.appcolab.ws These findings suggest that both the SUR4 and FEN1 gene products are necessary to mediate the proliferation arrest that occurs due to ergosterol depletion. researchgate.netnih.govresearchgate.netsciencegate.app
Hypothesized and Emerging Molecular Mechanisms
Potential Histone Deacetylase (HDAC) Inhibition
While not a primary, well-established mechanism for this compound in the literature reviewed, the concept of histone deacetylase (HDAC) inhibition is a known mechanism by which some compounds exert antiproliferative effects, particularly in cancer cells. oecd-ilibrary.orgnih.govmdpi.com HDACs are enzymes that remove acetyl groups from histones and other proteins, influencing gene expression. oecd-ilibrary.orgmdpi.comscirp.org Inhibition of HDACs can lead to hyperacetylation, affecting the transcription of genes involved in cell cycle control, differentiation, and apoptosis. oecd-ilibrary.orgscirp.org Given this compound's antiproliferative activity, particularly in tumor cells, it is plausible that its effects could, in part, involve modulation of acetylation status, though direct evidence of this compound acting as an HDAC inhibitor was not prominently found in the provided search results. However, the transcriptomic changes observed with SR-31747A treatment, including the inhibition of genes involved in cell cycle progression, could potentially be influenced by alterations in histone or protein acetylation, an area that might warrant further investigation. nih.gov
Modulation of Phospholipase C Activity
Modulation of Phospholipase C (PLC) activity has been suggested in the context of sigma receptor interactions and the effects of sigma ligands on cellular signaling. PLC enzymes play a critical role in signal transduction by cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which act as second messengers involved in protein kinase C activation and intracellular calcium release. nih.govwikipedia.orgscientificarchives.com
Research on sigma antagonists, which can influence sigma receptor activity, has shown that in certain tumor cells, these antagonists can cause calcium-dependent activation of phospholipase C. dntb.gov.ua While this compound is described as a sigma ligand and has complex interactions with sigma sites, the precise nature of its effect on PLC activity (activation or inhibition) and the specific PLC isoforms involved (e.g., PLC-beta, -gamma, -delta) would require further direct investigation. nih.govwikipedia.org However, the link between sigma receptor signaling and PLC activity in some cell types suggests a potential, albeit not fully characterized for this compound specifically in the provided context, mechanism involving PLC modulation. dntb.gov.ua
Inhibition of Phosphatidylinositol 3′-Kinase (PI3K) Pathway Signaling
Inhibition of the Phosphatidylinositol 3′-Kinase (PI3K) pathway is another hypothesized mechanism linked to the effects of sigma ligands, particularly in the context of tumor cell survival. The PI3K pathway is a crucial signaling cascade involved in various cellular processes, including cell growth, proliferation, survival, and angiogenesis. frontiersin.orgyoutube.commdpi.com Activation of PI3K leads to the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates downstream kinases like Akt, promoting cell survival and growth. frontiersin.orgmdpi.com
Studies involving sigma antagonists have indicated that these compounds can cause calcium-independent inhibition of phosphatidylinositol 3′-kinase pathway signaling in certain tumor cells. dntb.gov.uadrexel.edu Given that this compound interacts with sigma receptors and exhibits antiproliferative effects on tumor cell lines, it is plausible that it could influence the PI3K pathway. drugbank.comnih.gov The inhibition of this pathway would align with the observed reduction in cell proliferation. nih.gov However, similar to PLC modulation, direct experimental evidence detailing this compound's specific effects on PI3K pathway components (e.g., specific PI3K isoforms, Akt phosphorylation) is needed to confirm this hypothesized mechanism. frontiersin.orgmdpi.com
Immunomodulatory and Anti Inflammatory Activities
Modulation of Lymphocyte Proliferation and Activation
Concentration- and Time-Dependent Inhibition of Mitogen-Induced Proliferation in Human and Mouse Lymphocytes
SR-31747 has been observed to exert a concentration- and time-dependent inhibition of the proliferative response to mitogens in both mouse and human lymphocytes. nih.gov This effect occurs without compromising cell viability. nih.gov The suppressive activity aligns with the pharmacological profile of this compound in binding assays, suggesting a receptor-mediated mechanism. nih.gov For instance, this compound has been reported to block lymphocyte proliferation at a concentration of 10 nM. medchemexpress.commedchemexpress.combiocompare.comarctomsci.com
| Effect on Lymphocytes | Species | Observation | Concentration/Timing Detail | Source |
|---|---|---|---|---|
| Inhibition of Proliferation | Mouse | Concentration- and time-dependent inhibition | Mitogen-induced | nih.gov |
| Inhibition of Proliferation | Human | Concentration- and time-dependent inhibition | Mitogen-induced | nih.gov |
| Blocks Proliferation | Lymphocytes | Observed effect | 10 nM | medchemexpress.commedchemexpress.combiocompare.comarctomsci.com |
| Inhibits T-cell Proliferation | T-cells | Capable of inhibition | Added as late as 24 h after activation | medchemexpress.commedchemexpress.combiocompare.comarctomsci.com |
Effects on T Cell Activation and Gene Expression (e.g., IFN-γ, GM-CSF, IL-4)
Beyond proliferation, this compound also influences T cell activation and the expression of specific genes, particularly those encoding cytokines. This compound has been shown to impair the activation of T cells. frontiersin.orgnih.gov Cytokine messenger RNA analyses on spleen cells have revealed that this compound blocks the transcription of IFN-γ and GM-CSF. nih.govfrontiersin.org In contrast, the gene expression of IL-4 is only minimally altered by this compound treatment. frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net This differential effect on cytokine gene expression suggests that this compound may preferentially inhibit the Th1 lymphocyte subset. nih.gov
| Target Cell | Effect on Activation/Expression | Specific Gene/Cytokine | Observation | Source |
|---|---|---|---|---|
| T cells | Impairs Activation | N/A | Observed effect | frontiersin.orgnih.gov |
| Spleen cells | Blocks Transcription | IFN-γ | Reduced mRNA expression | nih.govfrontiersin.org |
| Spleen cells | Blocks Transcription | GM-CSF | Reduced mRNA expression | nih.govfrontiersin.org |
| T cells | Alters Gene Expression | IL-4 | Barely alters or does not block transcription | frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net |
Cell Cycle Specificity of Antiproliferative Effects in Immune Cells
Investigations into the mechanism of this compound's antiproliferative effects on purified T lymphocytes indicate that the compound affects a late event in the activation process. This effect occurs after the G1 phase and during the S phase of the cell cycle. nih.gov This suggests that this compound interferes with DNA synthesis or other processes critical for cell division during the S phase in immune cells. nih.gov Interestingly, no antiproliferative effect was observed in a variety of tumor cell lines in one study, supporting a specific effect limited to normal immune cells. nih.gov However, other sources indicate antiproliferative effects on tumor cell lines as well, linking it to inhibition of sterol isomerase and potential G2/M arrest in that context. cancer.govpatsnap.comnih.gov The effect in immune cells specifically points to the S phase. nih.gov
Cytokine Production Regulation
This compound significantly modulates the production of both anti-inflammatory and pro-inflammatory cytokines, contributing to its anti-inflammatory properties. cancer.govnih.gov
Enhancement of Anti-inflammatory Cytokines (e.g., Interleukin-10)
A notable effect of this compound is its ability to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). cancer.govnih.govfrontiersin.orgnih.govnih.govnih.govaai.orgresearchgate.netcapes.gov.br this compound has been shown to greatly enhance lipopolysaccharide (LPS)-induced systemic release of IL-10 in mice. nih.govnih.gov This enhancement of IL-10 production has also been observed in nude and severe-combined immunodeficient mice treated with LPS, indicating that T and B cells are not involved in this specific effect. nih.govnih.gov Furthermore, SR-31747A increased LPS-induced IL-10 mRNA accumulation in spleen cells. nih.govresearchgate.net The stimulation of IL-10 synthesis by this compound suggests it could act as a potent regulatory agent in chronic inflammatory diseases. nih.govnih.govresearchgate.net
| Cytokine | Effect of this compound | Context/Model | Observation | Source |
|---|---|---|---|---|
| Interleukin-10 | Enhancement | LPS-induced systemic release (mice) | Greatly enhances release | nih.govnih.gov |
| Interleukin-10 | Enhancement | LPS-treated nude and SCID mice | Enhancement observed, T/B cells not involved | nih.govnih.gov |
| Interleukin-10 | Enhancement | LPS-induced mRNA accumulation (spleen cells) | Increased mRNA accumulation | nih.govresearchgate.net |
| Interleukin-10 | Stimulation | General synthesis | Indicates potential as regulatory agent | nih.govnih.govresearchgate.net |
Suppression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1, IL-6)
In parallel with enhancing IL-10, this compound effectively suppresses the production of several key pro-inflammatory cytokines. In vivo, this compound dramatically blocks LPS-induced production of Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. medchemexpress.commedchemexpress.comnih.govbiocompare.comarctomsci.comtandfonline.com The ED50 for this effect has been reported as 2 mg/kg in mice. medchemexpress.commedchemexpress.comnih.govbiocompare.comarctomsci.com While in vivo suppression is observed, this compound suppression was not consistently observed in vitro on LPS-induced IL-6 by macrophages; however, sera from this compound-treated animals displayed strong inhibitory activity. nih.gov This suggests a potential indirect mechanism for the suppression of these cytokines in vivo, possibly involving endogenous corticosteroids, as this effect can be reversed by the steroid receptor antagonist mifepristone (B1683876) and this compound administration enhances corticosterone (B1669441) levels. medchemexpress.commedchemexpress.comnih.govbiocompare.comarctomsci.com this compound also inhibits the systemic release of TNF-α, IL-6, IL-2, IL-4, and GM-CSF induced by Staphylococcal enterotoxin B (SEB) in mice. nih.govnih.gov Furthermore, this compound inhibits the secretion of TNF-α and IFN-γ. nih.govnih.gov Quantitative reverse transcription-polymerase chain reaction analysis showed that SR-31747A dramatically decreased the level of both TNF-α and IFN-γ mRNA in spleen cells. nih.govresearchgate.net
| Cytokine | Effect of this compound | Context/Model | Observation | Source |
|---|---|---|---|---|
| TNF-α | Suppression | LPS-induced production (in vivo, mice) | Dramatically blocks, dose-dependent (ED50 2 mg/kg) | medchemexpress.commedchemexpress.comnih.govbiocompare.comarctomsci.comtandfonline.com |
| IL-1 | Suppression | LPS-induced production (in vivo, mice) | Dramatically blocks, dose-dependent (ED50 2 mg/kg) | medchemexpress.commedchemexpress.comnih.govbiocompare.comarctomsci.comtandfonline.com |
| IL-6 | Suppression | LPS-induced production (in vivo, mice) | Dramatically blocks, dose-dependent (ED50 2 mg/kg) | medchemexpress.commedchemexpress.comnih.govbiocompare.comarctomsci.comtandfonline.com |
| TNF-α | Inhibition | SEB-induced systemic release (mice) | Inhibits systemic release | nih.govnih.gov |
| IL-6 | Inhibition | SEB-induced systemic release (mice) | Inhibits systemic release | nih.govnih.gov |
| TNF-α | Inhibition | Secretion | Inhibits secretion | nih.govnih.gov |
| IFN-γ | Inhibition | Secretion | Inhibits secretion | nih.govnih.gov |
| TNF-α | Decreased mRNA | LPS-induced mRNA accumulation (spleen cells) | Dramatically decreased mRNA level | nih.govresearchgate.net |
| IFN-γ | Decreased mRNA | LPS-induced mRNA accumulation (spleen cells) | Dramatically decreased mRNA level | nih.govresearchgate.net |
Context-Dependent Cytokine Modulation: Discrepancies Between In Vitro and In Vivo Findings
Studies on this compound have revealed complexities in its effects on cytokine production, particularly noting discrepancies between in vitro and in vivo observations. This compound has been shown to modulate the expression of both pro- and anti-inflammatory cytokines. nih.gov
In vivo studies in mice demonstrated that this compound significantly blocked the production of pro-inflammatory cytokines such as interleukin (IL)-1, IL-6, and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in a dose-dependent manner, with an ED50 of 2 mg/kg. researchgate.net However, this suppressive effect on LPS-induced IL-6 production by macrophages was not observed in vitro. researchgate.net This suggests that the in vivo anti-inflammatory effects of this compound on cytokine production may involve mechanisms beyond direct interaction with macrophages, potentially mediated by factors present in the sera of treated animals. researchgate.net Another study also indicated that this compound potently modulates Staphylococcal enterotoxin B (SEB)-induced cytokine production in mice. dntb.gov.uadeepdyve.com
Efficacy in Models of Inflammatory and Autoimmune Conditions
This compound has demonstrated efficacy in various animal models of inflammatory and autoimmune diseases, highlighting its potential therapeutic relevance. nih.gov
Protection Against Acute Graft-Versus-Host Reaction
This compound has been shown to prevent the development of acute graft-versus-host reaction (GvHR) in mouse models. nih.govnih.gov In hybrid B6D2F1 mice injected with C57BL/6 parental spleen cells, this compound treatment dramatically impaired the GvHR-associated increase in the numbers of both B-lymphocytes and polymorphonuclear cells (PMNs) in the spleen. nih.gov The molecule blocked the GvHR-induced expression of interleukin-2 (B1167480) and transferrin receptors on T-lymphocytes, suggesting that it prevents the disease through inhibition of T-lymphocyte activation. nih.gov Cytokine messenger RNA analyses on spleen cells from these mice revealed that this compound blocked IFN-gamma and GM-CSF transcription but did not affect IL-4 transcription. nih.gov These effects differ from those observed with cyclosporin-A or dexamethasone, indicating that this compound may preferentially inhibit the Th1 lymphocyte subset. nih.gov
Prevention of Lethality Induced by Bacterial Toxins (Staphylococcal Enterotoxin B, Lipopolysaccharide)
This compound has been shown to protect animals in vivo against lethality induced by bacterial toxins such as Staphylococcal enterotoxin B (SEB) and lipopolysaccharide (LPS). nih.gov While the precise mechanisms for this compound's protective effect against SEB and LPS-induced lethality were not detailed in the immediately available search results, the ability of this compound to inhibit pro-inflammatory cytokine production induced by LPS in vivo researchgate.net likely contributes to this protective effect, as elevated levels of pro-inflammatory cytokines like TNF-α, IFN-γ, IL-1, and IL-6 are correlated with SEB-induced lethality.
Inhibition of Delayed-Type Hypersensitivity Granuloma Formation
Treatment with this compound in mice has been shown to prevent delayed-type hypersensitivity (DTH) granuloma formation. nih.govnih.gov Delayed-type hypersensitivity is a T cell-mediated inflammatory response that, upon continued exposure to an antigen, can lead to chronic inflammation and granuloma formation. units.it The inhibition of this process by this compound further supports its immunosuppressive properties. nih.gov
Activity in Models of Rheumatoid Arthritis
This compound has demonstrated activity in models of rheumatoid arthritis (RA). nih.govpatsnap.com Animal models of RA, such as collagen-induced arthritis (CIA) in rodents, are widely used to study disease pathogenesis and evaluate potential therapeutic agents. ismni.orgmdpi.comxiahepublishing.com While specific detailed findings on this compound's mechanisms or efficacy in these models were not extensively detailed in the provided snippets, its reported activity in RA models nih.govpatsnap.com aligns with its broader immunomodulatory and anti-inflammatory profile.
Antiproliferative and Antitumoral Activities in Cancer Research
Inhibition of Cancer Cell Proliferation In Vitro
In vitro studies have shown that SR-31747 can inhibit the proliferation of various tumor cell lines in a time- and concentration-dependent manner nih.govdrugbank.com.
Diverse Cancer Cell Line Sensitivity (e.g., Breast, Prostate, Colon, Lung Carcinoma)
This compound has been shown to dramatically inhibit cell proliferation in several human epithelial cancer cell lines, including those derived from breast and prostate cancers nih.govgoogle.com. This inhibitory effect was observed in both hormone-responsive and hormone-unresponsive breast cancer cell lines, such as MCF7, MCF-7 derived cells, MDA MB 231, and BT20 cells nih.gov. Similarly, this compound inhibited proliferation in both hormone-responsive (LNCaP) and hormone-unresponsive (DU-145 and PC3) prostate cancer cell lines nih.gov. Research also indicates sensitivity in colon carcinoma cell lines and suggests potential activity in lung carcinoma models researchgate.netscispace.com.
Below is a representation of the diverse cancer cell line sensitivity to this compound:
| Cancer Type | Cell Lines Tested | Sensitivity Observed |
| Breast | MCF7, MCF-7 derived, MDA MB 231, BT20 | High |
| Prostate | LNCaP, DU-145, PC3 | High |
| Colon | Not specified in detail | Indicated |
| Lung | Not specified in detail | Indicated |
(Note: This table is intended to represent data discussed in the text. For interactive data tables, a dynamic format would be required.)
Distinct Mechanisms of Cell Proliferation Inhibition
This compound blocks cell proliferation, and studies suggest that this occurs, at least in part, by inhibiting sterol isomerase biocompare.commedchemexpress.commedchemexpress.comarctomsci.com. The antiproliferative activity of this compound appears to be predominantly mediated by Emopamil-binding protein (EBP), also known as human sterol isomerase (HSI) nih.gov. Competitive experiments indicated that EBP prevails in mediating this activity, although cellular sensitivity to this compound does not correlate with the expression levels of either EBP or SR-BP, suggesting the potential involvement of additional binding sites nih.gov. Preliminary studies have indicated that this compound also binds to sigma-2 receptor, which is considered a potential marker of the proliferative status of tumor cells nih.gov.
Further investigation into the mode of action using DNA microarray technology revealed that this compound exhibits an original mechanism of action compared to standard anticancer drugs windows.net. It primarily exerts its antiproliferative effect by inhibiting the expression of genes crucial for DNA replication and cell cycle progression windows.net. Notably, this compound strongly inhibited the expression of three key enzymes in the nucleotide synthesis pathway: dihydrofolate reductase, thymidylate synthase, and thymidine (B127349) kinase windows.net. The inhibition of thymidine kinase expression was observed at both the mRNA and protein levels windows.netnih.gov.
In Vivo Antitumor Efficacy in Preclinical Models
This compound has demonstrated potent antitumoral activity in vivo using preclinical animal models nih.gov.
Reduction of Tumor Incidence and Growth in Mammary, Prostatic, and Colon Cancer Xenograft Models
In mouse xenograft models, this compound treatment significantly reduced tumor development when human breast or prostatic cancer cell lines were inoculated into nude mice nih.gov. Studies using mammary and prostatic tumoral cell lines injected into nude mice showed that both tumor incidence and growth were decreased by more than 40% following daily this compound treatment nih.gov. Research also indicates antitumoral efficacy in colon carcinoma models scispace.com.
Suppression of Tumor Development in p53-null Lung Carcinoma Models
Systemic administration of sigma antagonists, including SR-31747A, has been shown to significantly inhibit the growth of p53-null lung carcinoma xenografts in immunocompromised mice dntb.gov.ua. The p53 tumor suppressor gene is frequently mutated in lung carcinomas, and its loss can contribute to tumor progression and drug resistance frontiersin.orgvhio.netnih.gov. The ability of this compound to suppress tumor development in p53-null models suggests a potential therapeutic avenue for cancers with this specific genetic alteration.
Induction of Apoptosis and Cell Death Pathways
Small molecule antagonists of the sigma-1 receptor, such as SR-31747A, have been shown to inhibit tumor cell survival by inducing caspase-dependent apoptosis dntb.gov.uaambeed.commedkoo.com. Sigma antagonist-mediated caspase activation and cell death can be attenuated by prototypic sigma-1 agonists dntb.gov.ua. While several normal cell types appear resistant to the apoptotic effects of sigma antagonists, tumor cells and cells that promote autocrine survival are susceptible dntb.gov.ua. Transcriptomic analysis revealed that this compound induced genes associated with apoptotic and stress responses, such as IL-8, GADD153/Chop, ATF3, MAD3, A20 factor, cysteine protease ICErel-II, and p57(Kip2) nih.gov. This indicates a common cell death induction mechanism nih.gov.
Caspase-Dependent Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for preventing and treating cancer, and resistance to apoptosis is a hallmark of tumor progression aacrjournals.orgdntb.gov.ua. Research indicates that this compound can induce apoptosis in tumor cells. While the exact pathways are still being elucidated, evidence suggests a role for caspase-dependent mechanisms. Sigma-1 receptor antagonists, a category this compound falls under as an inverse agonist or antagonist patsnap.comontosight.ai, have been shown to induce caspase-dependent apoptosis mdpi.comdntb.gov.ua. Caspases are a family of cysteine proteases that play integral roles in the execution of apoptosis wikipedia.orgwikipedia.org. Initiator caspases, such as caspase-9, are activated and subsequently cleave and activate executioner caspases, including caspase-3, -6, and -7, leading to the dismantling of the cell wikipedia.orgwikipedia.orgbio-rad-antibodies.com. Small molecule antagonists of the sigma-1 receptor have been shown to inhibit tumor cell survival and reveal caspase-dependent apoptosis, which can be attenuated by sigma-1 agonists dntb.gov.ua.
Role of Intracellular Calcium Fluxes in Promoting Apoptosis
Intracellular calcium (Ca²⁺) signaling is a fundamental process involved in numerous cellular functions, including the regulation of apoptosis abcam.comresearchgate.netunife.it. Dysregulation of calcium homeostasis is implicated in various diseases, including cancer abcam.com. Calcium can act as an indispensable signal for cell death, and mitochondrial calcium overload is particularly related to apoptosis researchgate.netunife.itfrontiersin.org. The sigma-1 receptor is known to modulate intracellular calcium levels ontosight.ai. Studies have indicated that sigma antagonists can influence calcium dynamics, potentially causing calcium-dependent activation of phospholipase C dntb.gov.ua. Disturbed calcium flux between the endoplasmic reticulum (ER) and mitochondria can contribute to resistance to apoptosis in tumor cells researchgate.net. While the direct link between this compound and specific calcium fluxes in inducing apoptosis requires further detailed investigation, its interaction with sigma receptors, particularly sigma-1, suggests a potential influence on cellular calcium signaling pathways that are critical for the apoptotic process.
Cell Cycle Arrest (e.g., G2/M Phase)
This compound has been shown to inhibit cell proliferation by inducing cell cycle arrest. Studies have demonstrated that this compound can cause cell cycle arrest selectively in the G2/M phase patsnap.comnih.govnyu.edu. This effect is linked to its ability to interfere with cholesterol biosynthesis. This compound acts as an inhibitor of distal cholesterol biosynthesis, specifically blocking the pathway upstream of sterol Δ7-reductase nih.govnyu.edu. Cholesterol is essential for cell proliferation and other cell processes, and blocking its biosynthesis can lead to the inhibition of cell proliferation and cell cycle arrest nih.gov. The antiproliferative effects of SR31747A mediated by sterol isomerase inhibition can be reversed by the addition of cholesterol nih.gov. This suggests that the disruption of cholesterol synthesis plays a significant role in this compound-induced cell cycle arrest at the G2/M phase.
Correlation Between Cellular Susceptibility and Sigma Receptor Coupling in Tumor Cells
This compound interacts with multiple binding sites, including sigma-1 and sigma-2 receptors, as well as human sterol isomerase (EBP) and SRBP-2 aacrjournals.orgnih.govnih.govcancer.govmdpi.comdrugbank.com. While competitive experiments have suggested that EBP might be a primary mediator of this compound's antiproliferative activity, the cellular sensitivity to this compound does not appear to correlate directly with the expression levels of either SRBP-1 (sigma-1 receptor) or EBP nih.govnih.gov. This observation suggests that other binding sites may contribute to the molecule's effects nih.govnih.gov.
This compound has demonstrated concentration-dependent inhibition of cell proliferation in various human breast and prostate cancer cell lines, including both hormone-responsive and hormone-unresponsive types nih.govnih.gov. The half-maximal inhibitory concentration (IC50) values varied depending on the cell line.
| Cell Line (Cancer Type) | IC50 Range (M) |
| Human Breast Cancer | 10⁻¹⁰ to 10⁻⁸ |
| LNCaP (Prostate Cancer) | 10⁻⁸ |
| DU145 (Prostate Cancer) | 10⁻⁸ |
Data derived from research on SR31747A's effect on cell proliferation nih.gov.
This compound is a sigma ligand that has demonstrated both immunosuppressive and antiproliferative properties in various in vitro and in vivo studies drugbank.commedchemexpress.com. Research into its pharmacological profile has involved a range of in vitro methodologies to understand its cellular and molecular targets and effects.
Pharmacological Characterization and Research Methodologies 5.1. In Vitro Experimental Systems and Assays In vitro studies are crucial for deciphering the direct effects of this compound on cells and isolated molecular targets, providing insights into its mechanism of action at a reductionist level.
Cytokine Measurement Techniques (e.g., ELISA)
Cytokine measurement is a key technique used to assess the immunomodulatory effects of compounds like this compound. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and well-validated method for the quantitative detection of individual cytokines in biological fluids such as serum, plasma, and cell culture supernatants stemcell.comresearchgate.netcreative-biolabs.comlabiskoma.co.kr. ELISA utilizes a sandwich method where the target cytokine is captured by a specific antibody coated on a plate, and then detected by a labeled antibody stemcell.com. The intensity of the resulting signal is directly proportional to the cytokine concentration in the sample stemcell.com. Besides ELISA, other methods for cytokine detection include radioimmunoassay, chemiluminescence, cytokine bioassays, multi-parametric flow cytometry, magnetic bead-based quantitation, mRNA-based assays, intra-cytoplasmic cytokine staining (ICC), ELISPOT, immunostaining, and cytokine microarrays researchgate.netcreative-biolabs.com. This compound has been shown to modulate the expression of pro- and anti-inflammatory cytokines nih.gov.
Cellular Signaling Pathway Analysis (e.g., Intracellular Calcium Dynamics, PLC Activity, PI3K Inhibition)
Analysis of cellular signaling pathways is crucial for understanding how this compound exerts its effects at the molecular level. This compound is known to bind to the sigma-2 receptor, which has been found to play a role in calcium signaling handwiki.org. Intracellular calcium dynamics are important in various cellular processes, including proliferation and signaling cascades nih.gov. Signaling pathways often involve a series of events triggered by receptor binding, leading to changes in intracellular molecules khanacademy.org. Phospholipase C (PLC) is an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), both of which act as second messengers in signaling pathways, with IP3 triggering the release of intracellular calcium from the endoplasmic reticulum khanacademy.org. The PI3K/AKT/mTOR pathway is another intracellular signaling pathway important in regulating the cell cycle and is linked to cellular proliferation and cancer wikipedia.org. PI3K activation can lead to the phosphorylation and activation of AKT, which has various downstream effects wikipedia.org. While the provided search results mention the involvement of sigma-2 receptors in calcium signaling and the roles of PLC and PI3K in cellular signaling handwiki.orgnih.govkhanacademy.orgwikipedia.orgfrontiersin.org, specific detailed findings directly linking this compound to alterations in intracellular calcium dynamics, direct PLC activity modulation, or specific PI3K inhibition were not extensively detailed within the provided snippets. However, the interaction of this compound with sigma-2 receptors suggests potential influence on calcium signaling pathways handwiki.org.
Cell Cycle Analysis (e.g., Flow Cytometry for G2/M Arrest)
Cell cycle analysis is a standard technique to evaluate the impact of a compound on cell proliferation. Flow cytometry is a common method for cell cycle analysis, allowing for the assessment of DNA content using nuclear dyes and the identification of cells in different phases of the cell cycle, such as G0/G1, S, and G2/M nih.govresearchgate.netmdpi.comresearchgate.net. G2/M arrest, where cells accumulate in the G2 and M phases, is often associated with inhibition of cell proliferation and can be a precursor to apoptosis nih.govmdpi.comnih.gov. This compound has been shown to inhibit the proliferation of various tumor cell lines in vitro in a time- and concentration-dependent manner nih.gov. Research indicates that blocking cholesterol biosynthesis upstream of sterol Delta7-reductase, an enzyme related to one of this compound's binding targets (HSI/EBP), resulted in inhibition of cell proliferation and selective cell cycle arrest in the G2/M phase patsnap.comresearchgate.net. This suggests a potential mechanism by which this compound could influence the cell cycle, although the direct effect of this compound on G2/M arrest via flow cytometry was not explicitly detailed in the immediate search results beyond the general association with proliferation inhibition and the link to sterol metabolism inhibition causing G2/M arrest nih.govpatsnap.comresearchgate.net.
In Vivo Preclinical Animal Models
In vivo preclinical animal models are essential for evaluating the efficacy and effects of this compound in a complex biological system before potential human trials.
Immunocompromised Murine Models for Xenograft Studies (e.g., Nude Mice for Mammary, Prostatic, Colon Cancer)
Immunocompromised murine models, particularly nude mice, are widely used for xenograft studies, where human tumor cells are implanted into the mice to evaluate the effects of potential therapeutic agents on human cancers nih.govresearchgate.netwaocp.orgcriver.comdrexel.edu. Nude mice have a defective thymus, resulting in a lack of mature T cells, which reduces the rejection of human xenografts waocp.org. This compound has demonstrated potent antitumoral activity in nude mice bearing human mammary and prostatic tumoral cell line xenografts nih.gov. Studies have shown that this compound treatment decreased both tumor incidence and growth in these models nih.gov. For example, in nude mice injected with mammary or prostatic tumoral cell lines, daily treatment with this compound at 25 mg/kg intraperitoneally decreased tumor incidence and growth by more than 40% nih.gov. While colon cancer xenograft studies with this compound were mentioned in the context of nude mice for xenografts generally researchgate.net, specific detailed findings regarding this compound's effects on colon cancer xenografts were not provided in the search results.
Table 1: Effect of this compound on Tumor Incidence and Growth in Nude Mice Xenografts
| Tumor Type (Human Cell Line) | Animal Model | This compound Treatment (Dose, Frequency, Route) | Effect on Tumor Incidence | Effect on Tumor Growth | Source |
| Mammary Tumoral Cell Line | Nude Mice | 25 mg/kg daily i.p. | Decreased by >40% | Decreased by >40% | nih.gov |
| Prostatic Tumoral Cell Line | Nude Mice | 25 mg/kg daily i.p. | Decreased by >40% | Decreased by >40% | nih.gov |
Immunocompetent Murine Models for Immunoinflammatory Studies (e.g., C3H Mice for Thymic Effects, Graft-Versus-Host Disease; BALB/c Mice for Endotoxin-Induced Cytokine Production)
Immunocompetent murine models, such as C3H and BALB/c mice, are valuable for studying the immunomodulatory and anti-inflammatory effects of compounds like this compound nih.govnih.govjax.orgnih.govtaconic.comcriver.com. These strains possess intact immune systems, allowing for the evaluation of a compound's effects on immune responses. This compound has been investigated in C3H mice to study its effects on the thymus, a primary lymphoid organ crucial for T cell development nih.gov. Studies in C3H mice showed that this compound slightly but significantly decreased thymus weight and significantly decreased the number of thymocytes per organ at certain doses nih.gov. The effects observed in C3H mice were noted to be similar to those of cyclosporin-A nih.gov. BALB/c mice are commonly used in immunology and infectious disease research and are known for their robust immune responses, including their susceptibility to immunization and use in studying endotoxin-induced cytokine production nih.govnih.govcriver.com. This compound has been shown to protect animals in vivo against acute and chronic inflammatory conditions, including lethality induced by staphylococcal enterotoxin B and lipopolysaccharide (endotoxin), which are known to induce cytokine production nih.gov. This suggests that this compound can modulate endotoxin-induced cytokine responses in immunocompetent models like BALB/c mice, although specific data on endotoxin-induced cytokine production in BALB/c mice treated with this compound were not explicitly detailed in the provided snippets beyond the general protective effect against endotoxin-induced lethality nih.gov. This compound has also been shown to protect animals against acute graft-versus-host reaction nih.gov.
Table 2: Effects of this compound on Thymus in C3H Mice
| Parameter | This compound Effect | Dose Range (mg/kg) | Source |
| Thymus Weight | Slightly but significantly decreased | 50 | nih.gov |
| Number of Thymocytes | Significantly decreased | 6.25 - 50 | nih.gov |
| Percentages of CD4+/CD8+ | Rather no effect on immature and mature subsets | Not specified | nih.gov |
Assessment of Tumor Growth, Incidence, and Regression
Assessment of tumor growth, incidence, and regression is a primary endpoint in preclinical oncology studies using animal models. Tumor growth is typically measured over time, and the incidence refers to the rate at which tumors develop in a study group nih.govmdpi.com. Tumor regression indicates a reduction in tumor size. In immunocompromised nude mice xenograft models, this compound treatment has been shown to decrease both the incidence and growth of tumors derived from human mammary and prostatic cell lines nih.gov. While this compound alone was not effective at inhibiting the growth of MCF-7 tumors in one study, it induced tumor regression when used in combination treatment researchgate.net. The assessment of these parameters provides critical data on the in vivo efficacy of this compound as an antitumoral agent nih.govnih.gov.
Compound Information
| Compound Name | PubChem CID |
| This compound | 6439330 |
Note: The PubChem CID for this compound was obtained from search result labsolu.ca.This compound, also referred to as SR31747A, is a chemical compound that has been investigated for its pharmacological properties, particularly its immunomodulatory and antiproliferative activities. It is described as a peripheral sigma ligand that interacts with several proteins in human cells, including SRBP-1 (sigma-1 receptor), sigma-2 receptor, HSI (human sterol isomerase), and SRBP-2 nih.govaacrjournals.org. This compound has been explored in preclinical studies, demonstrating potent antitumoral activity in various animal models nih.gov.
Pharmacological Characterization and Research Methodologies
In Vitro Experimental Systems and Assays
Cytokine Measurement Techniques (e.g., ELISA)
Cytokine measurement is a key technique used to assess the immunomodulatory effects of compounds like this compound. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and well-validated method for the quantitative detection of individual cytokines in biological fluids such as serum, plasma, and cell culture supernatants stemcell.comresearchgate.netcreative-biolabs.comlabiskoma.co.kr. ELISA utilizes a sandwich method where the target cytokine is captured by a specific antibody coated on a plate, and then detected by a labeled antibody stemcell.com. The intensity of the resulting signal is directly proportional to the cytokine concentration in the sample stemcell.com. Besides ELISA, other methods for cytokine detection include radioimmunoassay, chemiluminescence, cytokine bioassays, multi-parametric flow cytometry, magnetic bead-based quantitation, mRNA-based assays, intra-cytoplasmic cytokine staining (ICC), ELISPOT, immunostaining, and cytokine microarrays researchgate.netcreative-biolabs.com. This compound has been shown to modulate the expression of pro- and anti-inflammatory cytokines nih.gov.
Cellular Signaling Pathway Analysis (e.g., Intracellular Calcium Dynamics, PLC Activity, PI3K Inhibition)
Analysis of cellular signaling pathways is crucial for understanding how this compound exerts its effects at the molecular level. This compound is known to bind to the sigma-2 receptor, which has been found to play a role in calcium signaling handwiki.org. Intracellular calcium dynamics are important in various cellular processes, including proliferation and signaling cascades nih.gov. Signaling pathways often involve a series of events triggered by receptor binding, leading to changes in intracellular molecules khanacademy.org. Phospholipase C (PLC) is an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), both of which act as second messengers in signaling pathways, with IP3 triggering the release of intracellular calcium from the endoplasmic reticulum khanacademy.org. The PI3K/AKT/mTOR pathway is another intracellular signaling pathway important in regulating the cell cycle and is linked to cellular proliferation and cancer wikipedia.org. PI3K activation can lead to the phosphorylation and activation of AKT, which has various downstream effects wikipedia.org. While the provided search results mention the involvement of sigma-2 receptors in calcium signaling and the roles of PLC and PI3K in cellular signaling handwiki.orgnih.govkhanacademy.orgwikipedia.orgfrontiersin.org, specific detailed findings directly linking this compound to alterations in intracellular calcium dynamics, direct PLC activity modulation, or specific PI3K inhibition were not extensively detailed within the provided snippets. However, the interaction of this compound with sigma-2 receptors suggests potential influence on calcium signaling pathways handwiki.org.
Cell Cycle Analysis (e.g., Flow Cytometry for G2/M Arrest)
Cell cycle analysis is a standard technique to evaluate the impact of a compound on cell proliferation. Flow cytometry is a common method for cell cycle analysis, allowing for the assessment of DNA content using nuclear dyes and the identification of cells in different phases of the cell cycle, such as G0/G1, S, and G2/M nih.govresearchgate.netmdpi.comresearchgate.net. G2/M arrest, where cells accumulate in the G2 and M phases, is often associated with inhibition of cell proliferation and can be a precursor to apoptosis nih.govmdpi.comnih.gov. This compound has been shown to inhibit the proliferation of various tumor cell lines in vitro in a time- and concentration-dependent manner nih.gov. Research indicates that blocking cholesterol biosynthesis upstream of sterol Delta7-reductase, an enzyme related to one of this compound's binding targets (HSI/EBP), resulted in inhibition of cell proliferation and selective cell cycle arrest in the G2/M phase patsnap.comresearchgate.net. This suggests a potential mechanism by which this compound could influence the cell cycle, although the direct effect of this compound on G2/M arrest via flow cytometry was not explicitly detailed in the immediate search results beyond the general association with proliferation inhibition and the link to sterol metabolism inhibition causing G2/M arrest nih.govpatsnap.comresearchgate.net.
In Vivo Preclinical Animal Models
In vivo preclinical animal models are essential for evaluating the efficacy and effects of this compound in a complex biological system before potential human trials.
Immunocompromised Murine Models for Xenograft Studies (e.g., Nude Mice for Mammary, Prostatic, Colon Cancer)
Immunocompromised murine models, particularly nude mice, are widely used for xenograft studies, where human tumor cells are implanted into the mice to evaluate the effects of potential therapeutic agents on human cancers nih.govresearchgate.netwaocp.orgcriver.comdrexel.edu. Nude mice have a defective thymus, resulting in a lack of mature T cells, which reduces the rejection of human xenografts waocp.org. This compound has demonstrated potent antitumoral activity in nude mice bearing human mammary and prostatic tumoral cell line xenografts nih.gov. Studies have shown that this compound treatment decreased both tumor incidence and growth in these models nih.gov. For example, in nude mice injected with mammary or prostatic tumoral cell lines, daily treatment with this compound at 25 mg/kg intraperitoneally decreased tumor incidence and growth by more than 40% nih.gov. While colon cancer xenograft studies with this compound were mentioned in the context of nude mice for xenografts generally researchgate.net, specific detailed findings regarding this compound's effects on colon cancer xenografts were not provided in the search results.
Table 1: Effect of this compound on Tumor Incidence and Growth in Nude Mice Xenografts
| Tumor Type (Human Cell Line) | Animal Model | This compound Treatment (Dose, Frequency, Route) | Effect on Tumor Incidence | Effect on Tumor Growth | Source |
| Mammary Tumoral Cell Line | Nude Mice | 25 mg/kg daily i.p. | Decreased by >40% | Decreased by >40% | nih.gov |
| Prostatic Tumoral Cell Line | Nude Mice | 25 mg/kg daily i.p. | Decreased by >40% | Decreased by >40% | nih.gov |
Immunocompetent Murine Models for Immunoinflammatory Studies (e.g., C3H Mice for Thymic Effects, Graft-Versus-Host Disease; BALB/c Mice for Endotoxin-Induced Cytokine Production)
Immunocompetent murine models, such as C3H and BALB/c mice, are valuable for studying the immunomodulatory and anti-inflammatory effects of compounds like this compound nih.govnih.govjax.orgnih.govtaconic.comcriver.com. These strains possess intact immune systems, allowing for the evaluation of a compound's effects on immune responses. This compound has been investigated in C3H mice to study its effects on the thymus, a primary lymphoid organ crucial for T cell development nih.gov. Studies in C3H mice showed that this compound slightly but significantly decreased thymus weight and significantly decreased the number of thymocytes per organ at certain doses nih.gov. The effects observed in C3H mice were noted to be similar to those of cyclosporin-A nih.gov. BALB/c mice are commonly used in immunology and infectious disease research and are known for their robust immune responses, including their susceptibility to immunization and use in studying endotoxin-induced cytokine production nih.govnih.govcriver.com. This compound has been shown to protect animals in vivo against acute and chronic inflammatory conditions, including lethality induced by staphylococcal enterotoxin B and lipopolysaccharide (endotoxin), which are known to induce cytokine production nih.gov. This suggests that this compound can modulate endotoxin-induced cytokine responses in immunocompetent models like BALB/c mice, although specific data on endotoxin-induced cytokine production in BALB/c mice treated with this compound were not explicitly detailed in the provided snippets beyond the general protective effect against endotoxin-induced lethality nih.gov. This compound has also been shown to protect animals against acute graft-versus-host reaction nih.gov.
Table 2: Effects of this compound on Thymus in C3H Mice
| Parameter | This compound Effect | Dose Range (mg/kg) | Source |
| Thymus Weight | Slightly but significantly decreased | 50 | nih.gov |
| Number of Thymocytes | Significantly decreased | 6.25 - 50 | nih.gov |
| Percentages of CD4+/CD8+ | Rather no effect on immature and mature subsets | Not specified | nih.gov |
Assessment of Tumor Growth, Incidence, and Regression
Assessment of tumor growth, incidence, and regression is a primary endpoint in preclinical oncology studies using animal models. Tumor growth is typically measured over time, and the incidence refers to the rate at which tumors develop in a study group nih.govmdpi.com. Tumor regression indicates a reduction in tumor size. In immunocompromised nude mice xenograft models, this compound treatment has been shown to decrease both the incidence and growth of tumors derived from human mammary and prostatic cell lines nih.gov. While this compound alone was not effective at inhibiting the growth of MCF-7 tumors in one study, it induced tumor regression when used in combination treatment researchgate.net. The assessment of these parameters provides critical data on the in vivo efficacy of this compound as an antitumoral agent nih.govnih.gov.
Evaluation of Immune Cell Populations and Organ Responses (e.g., Thymocyte Counts, Subsets)
Studies have investigated the in vivo effects of this compound on immune organs, particularly the thymus. In C3H mice, this compound was found to slightly but significantly decrease thymus weight at a dose of 50 mg/kg. nih.gov A more pronounced effect was observed on the number of thymocytes per organ, which was significantly decreased across a dose range from 6.25 mg/kg to 50 mg/kg. nih.gov However, this compound appeared to have minimal effect on the percentages of immature and mature thymocyte subsets (CD4+ or CD8+). nih.gov These observations suggest that this compound's effects on the thymus in this model are similar to those of cyclosporin-A but distinct from those of dexamethasone. nih.gov
Beyond the thymus, this compound has been shown to inhibit the proliferation of human and mouse lymphocytes in vitro in a concentration- and time-dependent manner, without affecting cell viability. nih.govnih.gov This suppressive effect on lymphocyte proliferation is observed at concentrations that correlate with the compound's binding affinity, indicating a receptor-mediated mechanism. nih.gov The effect on purified T lymphocytes appears to impact a late stage of the activation process, specifically occurring after the G1 phase during the S phase of the cell cycle. nih.gov Interestingly, this compound did not exhibit anti-proliferative effects on various tumor cell lines tested, suggesting a specific effect on normal immune cells. nih.gov
In vivo studies in mice have also demonstrated that this compound can prevent graft-versus-host disease and the formation of delayed-type hypersensitivity granulomas. nih.gov However, the antibody response to sheep red blood cells was not affected by this compound treatment. nih.gov Further investigation into graft-versus-host reaction (GvHR) in hybrid mice showed that this compound significantly impaired the increase in B-lymphocytes and polymorphonuclear cells in the spleen associated with GvHR. nih.gov This prevention of GvHR is likely mediated through the inhibition of T-lymphocyte activation, as this compound blocked the GvHR-induced expression of interleukin-2 (B1167480) and transferrin receptors on T-lymphocytes. nih.gov
Analysis of cytokine mRNA expression in spleen cells revealed that this compound blocked the transcription of IFN-gamma and GM-CSF but not IL-4 during GvHR. nih.gov These distinct effects on cytokine expression, differing from those of cyclosporin-A or dexamethasone, suggest that this compound may preferentially inhibit the Th1 lymphocyte subset. nih.gov SR-31747A has also been shown to modulate cytokine production induced by Staphylococcal enterotoxin B (SEB) in mice, inhibiting the systemic release of IL-2, IL-4, GM-CSF, IL-6, and TNF-alpha, while stimulating the serum release of IL-10. nih.gov
Biochemical and Molecular Characterization Techniques
Biochemical and molecular techniques have been crucial in identifying the targets and understanding the mechanisms of this compound.
Protein Purification and Amino Acid Sequencing
Using a radiolabeled chemical probe, a target of SR-31747A was purified and named SR-31747A-binding protein (SR-BP). nih.govresearchgate.netwikigenes.org The purified SR-BP was found to retain its binding properties and migrated as a protein with a molecular weight of approximately 28,000 on SDS-polyacrylamide gels. nih.govresearchgate.net
Amino acid sequencing information is implicitly linked to the cloning of the cDNA encoding SR-BP. Cloning of the cDNA for human SR-BP revealed an open reading frame encoding a 223-amino acid protein. nih.govresearchgate.net This deduced amino acid sequence showed homology to the recently cloned sigma 1 receptor. nih.govresearchgate.net Furthermore, the sequence was found to be related to fungal C8-C7 sterol isomerase, encoded by the ERG2 gene. nih.govresearchgate.net
Another SR-31747A binding protein, SRBP-2, was identified using an in silico screening approach. aacrjournals.org This novel sequence exhibited 41% homology with human sterol isomerase (HSI). aacrjournals.org The cDNA for SRBP-2 was found to encode a 206 amino acid protein that was not related to SRBP-1 (sigma 1 receptor). aacrjournals.org
cDNA Cloning and Gene Expression Analysis (e.g., Northern Blot)
Cloning of the cDNA encoding human SR-BP (sigma 1 receptor) provided the genetic sequence for the protein. nih.govresearchgate.netwikigenes.org Northern blot analysis of SR-BP gene expression revealed a single transcript of approximately 2 kilobases. nih.govresearchgate.netwikigenes.org This transcript was widely expressed across various organs, with the highest abundance observed in the liver and the lowest in the brain. nih.govresearchgate.netwikigenes.org Subcellular localization studies using a specific monoclonal antibody against SR-BP demonstrated that this protein is associated with the nuclear envelope. nih.govresearchgate.net
The cDNA encoding SRBP-2, another SR-31747A binding protein, was also cloned and found to be 1142 bp in length, encoding a 206 amino acid protein. aacrjournals.org Northern blot analysis of SRBP-2 mRNA expression showed a single 1.1-kb transcript. aacrjournals.org Similar to SR-BP, SRBP-2 mRNA was widely expressed in organs, with particular enrichment in the liver and lowest abundance in the brain. aacrjournals.org A murine homologue of SRBP-2 was also characterized and exhibited a similar expression pattern. aacrjournals.org Subcellular localization analysis using polyclonal antibodies indicated that SRBP-2 is located in the nuclear membrane and endoplasmic reticulum, similar to other proteins in the SR-31747A-binding protein family. aacrjournals.org
Site-Directed Mutagenesis and Genetic Perturbation Studies
While the provided search results discuss site-directed mutagenesis as a technique for studying protein function and gene regulation neb.comnumberanalytics.comscispace.com, there is no specific information detailing the use of site-directed mutagenesis or genetic perturbation studies specifically on this compound or its binding proteins (SR-BP/sigma 1 receptor, SRBP-2) in the context of the provided outline. The search results mention that mutating residues important for the sterol isomerase activity of HSI reduced its activity aacrjournals.org, and that an ERG2 gene disruptant strain of yeast was used to study the binding properties of human SRBP-2 aacrjournals.orgacs.org, but specific site-directed mutagenesis experiments on SR-BP or SRBP-2 to understand their interaction with this compound or the functional consequences of this interaction are not explicitly described in the provided snippets.
Phylogenetic Analysis and Protein Homology Modeling
Phylogenetic analysis has been applied to the family of this compound binding proteins. A phylogenetic tree among the this compound binding protein family has been constructed. aacrjournals.org Multiple sequence alignment of proteins within the sterol isomerase family, which includes SR-BP (sigma 1 receptor) and HSI, has also been performed to identify conserved amino acid residues and transmembrane domains. aacrjournals.org These analyses help to understand the evolutionary relationships and structural features of these proteins.
Protein homology modeling is a technique used to predict the 3D structure of a protein based on the known structures of homologous proteins. ijeat.orgnih.govelifesciences.org The deduced amino acid sequence of human SR-BP was found to be homologous to the sigma 1 receptor and related to fungal C8-C7 sterol isomerase (ERG2 gene product). nih.govresearchgate.net This homology suggests that homology modeling could be applied to predict the structure of SR-BP based on the known structures of related proteins, although specific instances of SR-BP or SRBP-2 homology modeling directly linked to this compound interaction are not detailed in the provided results. Studies on other proteins have used homology modeling with tools like SWISS-MODEL and Modeller to predict 3D structures based on homologous templates. ijeat.orgelifesciences.org
Data Tables
Based on the search results, a summary of the effects of this compound on thymocytes can be presented in a table:
| Parameter | Dose Range (mg/kg) | Effect on C3H Mouse Thymus | Comparison to Cyclosporin-A | Comparison to Dexamethasone | Source |
| Thymus Weight | 50 | Slightly but significantly decreased | Close | Different | nih.gov |
| Thymocyte Number | 6.25 - 50 | Significantly decreased | Close | Different | nih.gov |
| Immature/Mature Subsets | Not specified | Rather no effect | Close | Different | nih.gov |
Another table can summarize the expression of SR-BP and SRBP-2 mRNA:
| Protein | Transcript Size (kb) | Expression Pattern | Highest Expression | Lowest Expression | Subcellular Localization | Source |
| SR-BP | 2 | Widely expressed | Liver | Brain | Nuclear envelope | nih.govresearchgate.netwikigenes.org |
| SRBP-2 | 1.1 | Widely expressed | Liver | Brain | Nuclear membrane, ER | aacrjournals.org |
Clinical Relevance and Future Research Directions
Outcomes and Status of Prior Clinical Investigations (e.g., Phase IIb Trials for Prostate Cancer)
SR-31747A has been evaluated in Phase IIb clinical trials for the treatment of prostate cancer. nih.govresearchgate.netpatsnap.com One such completed Phase II study (NCT00174863) investigated two different doses of SR31747A (75 mg and 125 mg) in patients with non-metastatic androgen-independent prostate cancer. patsnap.com While the search results confirm the existence and completion of this trial, specific outcomes regarding efficacy from this particular trial are not detailed in the provided snippets. However, preclinical data indicated potent antitumoral activity against mammary and prostatic tumor cell lines in nude mice, showing a decrease in both tumor incidence and growth. nih.govpatsnap.com
Implications for Disease Pathophysiology and Therapeutic Development
SR-31747's dual immunomodulatory and antiproliferative properties suggest potential implications across various disease areas. nih.govpatsnap.com
Immunoinflammatory Diseases (e.g., Autoimmune Disorders, Rheumatoid Arthritis, Transplant Rejection)
This compound has demonstrated immunomodulatory activities in preclinical studies. It was shown to inhibit the proliferation of human and mouse lymphocytes and modulate the expression of pro- and anti-inflammatory cytokines. nih.govpatsnap.com In vivo studies indicated protection against acute and chronic inflammatory conditions, including acute graft-versus-host reaction, lethality induced by staphylococcal enterotoxin B and lipopolysaccharide, and rheumatoid arthritis. nih.govpatsnap.comnih.gov The compound's ability to stimulate interleukin (IL)-10 synthesis suggests it could act as a regulatory agent in chronic inflammatory diseases. nih.gov Rheumatoid arthritis itself is a chronic autoimmune disease characterized by synovial inflammation. nih.govlumc.nl Immunosuppressants are used to control severe manifestations of autoimmune and transplant-related diseases. tg.org.au
Oncology (e.g., Prostate Cancer, Breast Cancer, Colon Cancer)
Beyond its evaluation in prostate cancer trials, this compound has shown antiproliferative effects against various tumor cell lines in vitro in a time- and concentration-dependent manner. nih.govpatsnap.com Preclinical in vivo studies demonstrated potent antitumoral activity against mammary and prostatic tumor cell lines in nude mice. nih.govpatsnap.com Research has explored its effects on different breast and prostate cancer cell lines, as well as colon cancer cell lines resistant to 5-fluorouracil. xiahepublishing.comresearchgate.netdrexel.edu The 8q24 chromosomal region contains risk loci for multiple epithelial cancers, including prostate, breast, and colon cancer, and these loci show tissue-specific long-range interaction with the MYC proto-oncogene. nih.govnih.gov Sigma-1 receptor ligands have also been explored for tumor treatments. researchgate.net
Potential Implications in Neurodegenerative Diseases via Sigma-1 Receptor Modulation
The sigma-1 receptor (σ1R), which this compound modulates as an inverse agonist, is a chaperone protein at the endoplasmic reticulum that plays a role in modulating calcium signaling. ontosight.aiwikipedia.org The σ1R is particularly concentrated in certain regions of the central nervousystem and has been implicated in age-related neurodegenerative diseases such as Alzheimer's disease. wikipedia.orgfrontiersin.org While this compound is an inverse agonist, sigma-1 receptor agonists have shown neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases, potentially slowing disease progression. wikipedia.org Sigma-1 receptors are considered potential therapeutic targets in neurodegenerative diseases, as they can modulate processes like excitotoxicity, calcium dysregulation, mitochondrial and endoplasmic reticulum dysfunction, inflammation, and astrogliosis. frontiersin.orgnih.gov Targeting the sigma-1 receptor could potentially increase neuron survival and function in neurodegenerative disease. wikipedia.org
Potential Implications in Psychiatric Disorders via Sigma-1 Receptor Modulation
The sigma-1 receptor is implicated in various physiological functions, including modulation of neurotransmitter release, and has a high affinity for diverse classes of psychotropic drugs. ontosight.airesearchgate.netdovepress.com It has been suggested to play important roles in the pathophysiology of neuropsychiatric diseases such as schizophrenia, depression, anxiety disorders, and dementia. researchgate.netdovepress.com Sigma-1 receptor ligands show efficacy in preclinical models of depression, anxiety, and schizophrenia. wikipedia.org Some antidepressants, like fluvoxamine (B1237835) and sertraline, are thought to act partly through sigma-1 receptor agonism. wikipedia.org The sigma-1 receptor's function as a "receptor chaperone" at the endoplasmic reticulum-mitochondria interface and its modulation of calcium signaling, neurotransmitter systems, and cellular stress responses underpin its therapeutic potential in these conditions. wikipedia.orgdovepress.com
Unresolved Questions and Advanced Academic Research Avenues
Despite the research conducted on this compound, several questions remain. The detailed outcomes and full clinical significance of the completed Phase IIb trials, particularly for prostate cancer, require further public disclosure and analysis. While preclinical data are promising, the translation of these findings to human efficacy needs comprehensive evaluation. The precise mechanisms by which this compound exerts its immunomodulatory and antiproliferative effects at a molecular level warrant further investigation to fully understand its interactions with its binding proteins (SRBP-1, sigma-2, HSI, and SRBP-2) and the sigma-1 receptor in various disease contexts. nih.govpatsnap.com Further research is needed to fully understand the therapeutic potential of this compound and to assess its safety and efficacy in humans across the range of suggested indications. ontosight.ai Exploring the specific downstream signaling pathways modulated by this compound's inverse agonism of the sigma-1 receptor could provide deeper insights into its potential in neurodegenerative and psychiatric disorders, especially in contrast to the effects observed with sigma-1 agonists. Advanced academic research could focus on structural studies of this compound bound to its targets to inform the design of next-generation compounds with improved specificity and efficacy. frontiersin.org Investigating potential biomarkers that predict response to this compound treatment in specific patient populations for immunoinflammatory diseases and cancers could help in patient stratification and personalized medicine approaches.
Full Elucidation of Molecular Mechanisms Across All Identified Targets
While this compound is known to interact with sigma-1, sigma-2, and sterol isomerase, the complete spectrum of its molecular mechanisms across these and potentially other unidentified targets remains to be fully elucidated drugbank.comaacrjournals.org. Research indicates that this compound blocks cell proliferation by inhibiting sterol isomerase medchemexpress.commedchemexpress.comarctomsci.com. It also acts as a sigma ligand, with studies showing high-affinity binding to human and rat leukocytes frontiersin.org. Further research is required to precisely map the downstream signaling pathways modulated by this compound binding to each of its targets and how these interactions collectively contribute to its observed biological effects, such as immunosuppression and antiproliferative activity drugbank.comfrontiersin.org.
Identification and Characterization of Putative Endogenous Ligands for this compound's Targets
Identifying endogenous ligands for the sigma-1, sigma-2, and sterol isomerase proteins that bind this compound is a crucial area for future research patsnap.comfrontiersin.org. Understanding the natural molecules that interact with these targets could provide valuable insights into the physiological roles of these proteins and how this compound's actions might interfere with or mimic endogenous signaling pathways. Pharmacophore models based on inhibitors like this compound have been used in virtual screening to identify potential endogenous ligands patsnap.com. Characterizing these endogenous ligands and their interactions with the targets could help clarify the physiological context of this compound's activity and potentially reveal new therapeutic avenues.
Development of Highly Selective Modulators for Specific Binding Sites
Given that this compound interacts with multiple targets, developing highly selective modulators for individual binding sites (sigma-1, sigma-2, or sterol isomerase) would be invaluable for future research and potential therapeutic development drugbank.comaacrjournals.org. Such selective compounds would allow for a more precise investigation of the specific roles of each target in various physiological and pathological processes. This could help determine if targeting a single protein is sufficient to achieve desired therapeutic outcomes or if a multi-target approach, as exemplified by this compound, is necessary.
Exploration of Novel Therapeutic Combinations with Existing Modalities
The diverse activities of this compound, including immunosuppressive and antiproliferative effects, suggest its potential utility in combination therapies medchemexpress.commedchemexpress.comarctomsci.comdrugbank.com. Future research could explore combining this compound or its derivatives with existing therapeutic modalities for conditions where immune dysregulation or uncontrolled cell proliferation are central google.com. For example, its immunosuppressive properties might complement treatments for autoimmune diseases or transplant rejection, while its antiproliferative effects could be synergistic with conventional cancer therapies drugbank.comnih.gov. Identifying optimal drug combinations would require rigorous preclinical testing to assess efficacy and potential interactions.
Q & A
Q. What is the primary mechanism of action of SR-31747 in immunological research?
this compound functions as a sigma receptor ligand with immunosuppressive and anti-inflammatory properties. It inhibits sterol isomerase activity, disrupting sterol metabolism and blocking cell proliferation. Additionally, it acts as an IL-1 antagonist, modulating cytokine pathways involved in autoimmune responses. Researchers should validate these mechanisms using receptor-binding assays (e.g., radioligand displacement) and sterol profiling in target cells .
Q. What experimental models are recommended for initial pharmacological testing of this compound?
- In vitro : Use sigma receptor binding assays (e.g., competitive inhibition with H-labeled ligands) and sterol isomerase activity tests (measuring zymosterol/lanosterol ratios).
- In vivo : Employ autoimmune disease models (e.g., collagen-induced arthritis in rodents) to assess immunosuppressive efficacy. Dosage optimization requires pharmacokinetic studies measuring plasma half-life and tissue distribution .
Q. What biochemical parameters are essential for characterizing this compound in preclinical studies?
| Parameter | Methodology | Reference |
|---|---|---|
| Receptor binding affinity | Radioligand displacement assays (Ki) | |
| Enzyme inhibition potency | IC50 values for sterol isomerase | |
| Metabolic stability | Liver microsome incubation assays | |
| Purity verification | HPLC analysis (>95% purity) |
Advanced Research Questions
Q. How should researchers address contradictory findings regarding this compound's dual activity on sigma receptors and cytokine inhibition?
- Orthogonal validation : Use sigma receptor knockout models to isolate cytokine-mediated effects.
- Concentration gradients : Perform dose-response studies to differentiate IC50 values for sterol isomerase inhibition versus IL-1 antagonism.
- Pathway-specific inhibitors : Apply selective sigma receptor antagonists (e.g., NE-100) or IL-1 blockers in combination studies to identify dominant mechanisms .
Q. What methodological considerations are critical when designing combination therapies involving this compound?
- Temporal administration : Test staggered dosing regimens to avoid metabolic interference.
- Factorial design : Use a 2x2 matrix to evaluate synergistic effects (e.g., this compound + methotrexate).
- Biomarker monitoring : Track sterol metabolites (e.g., zymosterol) and cytokine levels (e.g., IL-1β) to detect off-target interactions .
Q. How can researchers optimize experimental designs to resolve conflicting data on this compound's cell-cycle effects?
- Synchronized cell cultures : Use serum starvation or chemical blockers to arrest cells in specific phases (G0/G1, S, G2/M) before treatment.
- Multi-parametric analysis : Combine flow cytometry (cell-cycle profiling) with transcriptomic analysis (p21/CDKN1A expression) to correlate arrest mechanisms with gene regulation .
Q. What strategies ensure reproducibility in this compound studies across different laboratory settings?
- Standardized protocols : Adopt consensus guidelines for sterol extraction and quantification (e.g., GC-MS methods).
- Inter-laboratory validation : Share characterized cell lines and reference compounds to calibrate assays.
- Data reporting : Include raw sterol isomerase activity curves and receptor binding isotherms in supplementary materials .
Methodological Guidelines
- Data Contradiction Analysis : Apply triangulation by cross-verifying results through multiple techniques (e.g., biochemical assays, transcriptomics, and phenotypic screens) .
- Research Question Formulation : Frame questions around mechanistic hierarchy (e.g., "Does sigma receptor binding precede sterol metabolism alteration in this compound's action?") .
- Result Interpretation : Use pathway enrichment analysis to contextualize findings within broader immunological networks (e.g., KEGG or Reactome databases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
